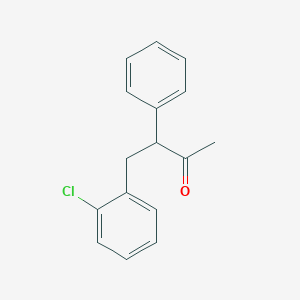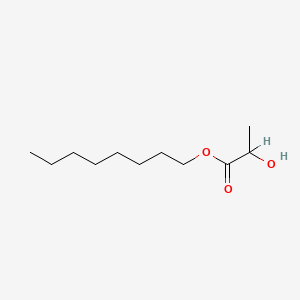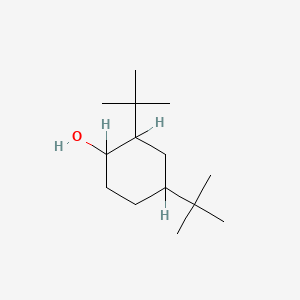
2,4-DI-Tert-butylcyclohexanol
Overview
Description
2,4-DI-Tert-butylcyclohexanol is an organic compound known for its unique structural properties and applications in various fields. It is a derivative of cyclohexanol, where two tert-butyl groups are attached to the 2nd and 4th positions of the cyclohexane ring. This compound is often used in the fragrance industry due to its pleasant odor and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-DI-Tert-butylcyclohexanol can be synthesized through the catalytic hydrogenation of 2,4-DI-Tert-butylphenol. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures . Another method involves the reduction of 2,4-DI-Tert-butylcyclohexanone using hydrogen on platinum oxide in glacial acetic acid containing some hydrogen chloride .
Industrial Production Methods
In industrial settings, the production of this compound often employs biocatalytic routes. Carbonyl reductase (CRED) technology has been shown to be an efficient method for the preparation of this compound, providing high yields and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
2,4-DI-Tert-butylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include 2,4-DI-Tert-butylcyclohexanone, various esters, and ethers depending on the reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,4-DI-Tert-butylcyclohexanol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. Its bulky tert-butyl groups provide steric hindrance, which can influence its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylcyclohexanol: Similar in structure but with only one tert-butyl group.
4-Tert-butylcyclohexanol: Another similar compound with a single tert-butyl group at the 4th position.
2,4-DI-Tert-butylcyclohexanone: The oxidized form of 2,4-DI-Tert-butylcyclohexanol.
Uniqueness
This compound is unique due to the presence of two bulky tert-butyl groups, which provide enhanced stability and distinct chemical properties. This makes it particularly valuable in applications requiring high stability and specific steric configurations .
Properties
IUPAC Name |
2,4-ditert-butylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h10-12,15H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDYDCHZZWCRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338042 | |
| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55030-25-6 | |
| Record name | 2,4-DI-TERT-BUTYLCYCLOHEXANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50338042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
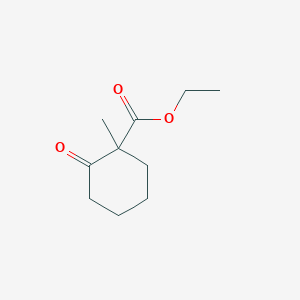
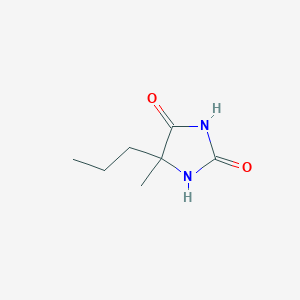
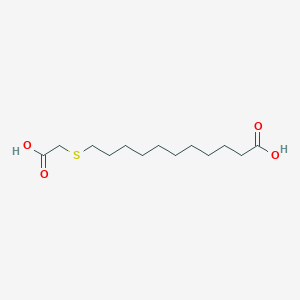
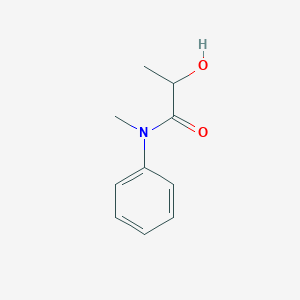
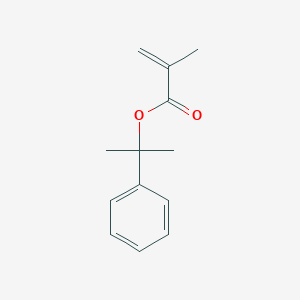
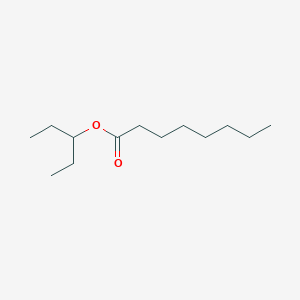
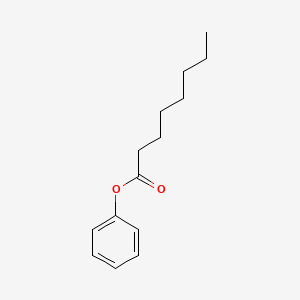
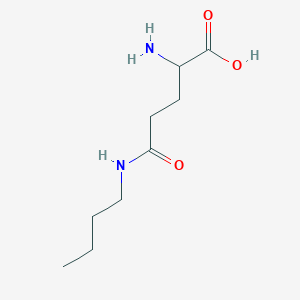
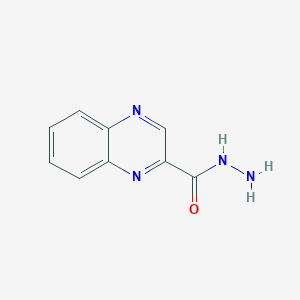
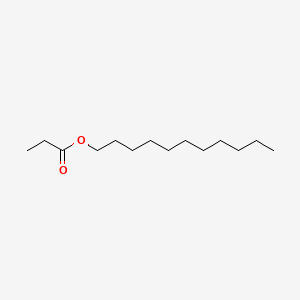
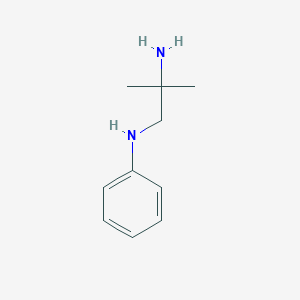
![6-hydrazinyl-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3053589.png)
